molecular formula C17H16N2S2 B14365371 N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline CAS No. 91258-32-1

N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline

Cat. No.: B14365371
CAS No.: 91258-32-1
M. Wt: 312.5 g/mol
InChI Key: UZIMWUMZAFPFDI-UHFFFAOYSA-N
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Description

N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline is a complex organic compound that features a benzothiazole ring, a prop-1-en-2-yl group, and a methylsulfanyl group attached to an aniline moiety. This compound is part of the benzothiazole family, known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride to form the benzothiazole ring . The prop-1-en-2-yl group can be introduced through a subsequent alkylation reaction. The methylsulfanyl group is then added via a nucleophilic substitution reaction using a suitable methylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or aniline moiety .

Scientific Research Applications

N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The prop-1-en-2-yl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

91258-32-1

Molecular Formula

C17H16N2S2

Molecular Weight

312.5 g/mol

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)prop-1-en-2-yl]-2-methylsulfanylaniline

InChI

InChI=1S/C17H16N2S2/c1-12(18-13-7-3-5-9-15(13)20-2)11-17-19-14-8-4-6-10-16(14)21-17/h3-11,18H,1-2H3

InChI Key

UZIMWUMZAFPFDI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=NC2=CC=CC=C2S1)NC3=CC=CC=C3SC

Origin of Product

United States

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